(S)-1-(4-iodophenyl)ethanamine
Description
Significance of Enantiopure Amines in Stereoselective Transformations
Enantiopure amines, which are single enantiomers of chiral amines, are of immense importance in stereoselective transformations—chemical reactions that selectively produce one stereoisomer over others. mdma.chntnu.no Their significance stems from several key roles they can play:
Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.
Chiral Catalysts and Ligands: Enantiopure amines and their derivatives are frequently used as ligands that coordinate to metal centers, forming chiral catalysts. acs.org These catalysts can then mediate a wide range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions, with high levels of enantioselectivity. acs.orgnih.gov
Chiral Building Blocks: Enantiopure amines can serve as foundational starting materials, or "building blocks," for the synthesis of more complex chiral molecules. sigmaaldrich.comenamine.net The inherent chirality of the amine is incorporated directly into the final product's structure. This is particularly crucial in the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific stereochemistry. enamine.net In fact, a significant portion of commercial pharmaceuticals are chiral compounds, and many of them contain a chiral amine moiety. nih.govrsc.org
The demand for enantiomerically pure amines has driven the development of various synthetic strategies, including the resolution of racemic mixtures and, more efficiently, asymmetric synthesis. mdma.chntnu.no
Contextualization of (S)-1-(4-iodophenyl)ethanamine within Chiral Building Block Chemistry
This compound is a prime example of a chiral building block. chemicalbook.com Its structure is characterized by a stereogenic center at the carbon atom bonded to the amino group, the phenyl ring, a methyl group, and a hydrogen atom. The "(S)" designation refers to the specific spatial arrangement of these groups around the chiral center.
The presence of the iodo-substituted phenyl ring is particularly noteworthy. The iodine atom serves as a versatile functional handle, allowing for a variety of subsequent chemical modifications through cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This enables the introduction of diverse substituents onto the aromatic ring, providing a pathway to a wide array of complex molecular structures.
Overview of Research Trajectories for Chiral Aryl Amines
The field of chiral aryl amine synthesis is dynamic, with several key research trajectories aimed at improving efficiency, selectivity, and sustainability. researchgate.net Current research focuses on:
Asymmetric Catalysis: A major thrust of research is the development of novel and more efficient catalytic systems for the asymmetric synthesis of chiral amines. acs.orgnih.gov This includes the design of new chiral ligands for transition metal catalysts and the exploration of organocatalysis, which avoids the use of metals altogether. mdpi.com Asymmetric hydrogenation of imines and reductive amination of ketones are prominent methods being continuously refined. nih.govresearchgate.net
Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, is a rapidly growing area. nih.govresearchgate.net Biocatalytic methods offer the potential for high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry. rsc.org
Development of Novel Synthetic Methodologies: Researchers are constantly seeking new and innovative ways to construct the chiral amine motif. This includes the development of atom-economical reactions and one-pot procedures that streamline synthetic sequences. mdpi.com
Application in Target-Oriented Synthesis: A significant portion of research is dedicated to applying these synthetic methods to the preparation of biologically active molecules and functional materials. The synthesis of chiral pharmaceuticals remains a primary driver in this field.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀IN | nih.govbldpharm.com |
| Molecular Weight | 247.08 g/mol | nih.gov |
| Appearance | - | - |
| Boiling Point | - | - |
| Melting Point | - | - |
| Solubility | - | - |
| CAS Number | 56639-48-6 | chemicalbook.combldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-iodophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCLTOJXMUXWQW-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933870 | |
| Record name | 1-(4-Iodophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150085-44-2 | |
| Record name | 1-(4-Iodophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthesis Methodologies for S 1 4 Iodophenyl Ethanamine
Asymmetric Catalytic Approaches for Carbon-Nitrogen Bond Formation
The direct formation of the chiral amine from a prochiral precursor represents an atom-economical and elegant approach to (S)-1-(4-iodophenyl)ethanamine. This is typically achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.
Catalytic Asymmetric Reductive Amination Strategies
Catalytic asymmetric reductive amination (ARA) of the corresponding ketone, 4-iodoacetophenone, is one of the most direct methods to synthesize this compound. sioc-journal.cn This one-pot reaction involves the condensation of the ketone with an amine source to form an imine or enamine intermediate, which is then asymmetrically reduced in situ by a chiral catalyst. d-nb.info
Iridium complexes featuring chiral phosphoramidite (B1245037) ligands have emerged as highly effective catalysts for this transformation. d-nb.info Typically, ammonium (B1175870) formate (B1220265) or formic acid serves as both the amine source and the reductant. kanto.co.jp The reaction proceeds under relatively mild conditions, and the high functional group tolerance of these catalysts, including for halogen substituents, makes them suitable for the synthesis of this compound. kanto.co.jp A general procedure involves stirring 4-iodoacetophenone with an amine source in the presence of a chiral iridium catalyst. kanto.co.jp The efficiency of the reaction is highly dependent on the choice of the chiral ligand and the reaction conditions.
A notable strategy involves a dynamic kinetic resolution where a racemic α-branched aldehyde is converted to a β-branched secondary amine with high enantioselectivity using a chiral phosphoric acid catalyst like TRIP. nih.gov While this specific example uses an aldehyde, the principle of dynamic kinetic resolution is a powerful tool in asymmetric synthesis.
| Catalyst System | Amine Source | Reductant | Key Features |
| Chiral Iridium Complexes | Ammonium Formate | Formic Acid | High catalytic activity and functional group tolerance. |
| Chiral Phosphoric Acid (e.g., TRIP) | p-Anisidine | Hantzsch Ester | Enables dynamic kinetic resolution of aldehydes. nih.gov |
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines
An alternative two-step approach involves the pre-formation of the imine from 4-iodoacetophenone and a suitable amine, followed by asymmetric hydrogenation catalyzed by a transition metal complex. diva-portal.orgdiva-portal.org This method allows for the independent optimization of both the imine formation and the hydrogenation steps. Chiral complexes of rhodium and iridium with chelating diphosphine ligands are the most commonly employed catalysts for the asymmetric hydrogenation of imines. diva-portal.orgdiva-portal.org
The success of this method hinges on the selection of the chiral ligand, which creates a chiral environment around the metal center, leading to the preferential formation of the (S)-enantiomer. The reaction is typically carried out under a hydrogen atmosphere, and additives can sometimes be used to enhance the catalytic activity and enantioselectivity. dicp.ac.cn For instance, the Ir-f-Binaphane catalytic system, in the presence of Ti(OiPr)4 and I2, has shown high enantioselectivity for the asymmetric reductive amination of various aryl ketones. dicp.ac.cn While not explicitly demonstrated for 4-iodophenyl ethanimine, the high efficiency for bromo- and chloro-substituted analogues suggests its applicability. dicp.ac.cn
| Catalyst Family | Typical Ligands | Hydrogen Source | Advantages |
| Iridium (Ir) | f-Binaphane, N,P-ligands | H₂ gas | High activity and enantioselectivity for aryl imines. diva-portal.orgdicp.ac.cn |
| Rhodium (Rh) | Diphosphine ligands | H₂ gas | Well-established for asymmetric hydrogenation. diva-portal.org |
Organocatalytic Enantioselective Aminations
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of chiral amines. princeton.edunih.gov One strategy involves the enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds with α,β-unsaturated aldehydes, mediated by a chiral secondary amine catalyst (e.g., an imidazolidinone). princeton.edu While this method does not directly yield the target primary amine, it establishes the crucial benzylic stereocenter. A subsequent transformation would be required to convert the alkylated product to this compound.
A more direct conceptual approach would involve the organocatalytic asymmetric amination of a suitable precursor. For example, a chiral phosphoric acid could catalyze the addition of an amine nucleophile to an enamine or a related intermediate derived from 4-iodoacetophenone. The development of organocatalytic methods for the direct asymmetric amination of ketones is an active area of research. rsc.org
| Catalyst Type | Reaction Principle | Applicability to Target |
| Chiral Secondary Amines (e.g., Imidazolidinones) | Iminium ion catalysis for Friedel-Crafts alkylation. princeton.edunih.gov | Indirect approach requiring further functional group manipulation. |
| Chiral Phosphoric Acids | Brønsted acid catalysis for nucleophilic additions. nih.gov | Potentially applicable for direct asymmetric amination. |
Chiral Resolution Techniques
Chiral resolution is a classical yet widely practiced method for obtaining enantiomerically pure compounds. This approach starts with a racemic mixture of 1-(4-iodophenyl)ethanamine (B2570583), which is then separated into its constituent enantiomers.
Diastereomeric Salt Formation and Crystallization
This method relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. rsc.org
Commonly used chiral resolving agents for racemic amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation. Once one of the diastereomeric salts is isolated in pure form, the chiral amine enantiomer is liberated by treatment with a base. The successful resolution of structurally similar halo-substituted phenylethylamines, such as 1-(4-bromophenyl)ethanol, through diastereomeric salt formation strongly supports the feasibility of this method for 1-(4-iodophenyl)ethanamine. rsc.org
| Chiral Resolving Agent | Principle of Separation | Final Step |
| (+)-Tartaric Acid | Formation of diastereomeric tartrate salts with different solubilities. libretexts.org | Liberation of the enantiopure amine with a base. |
| (-)-Mandelic Acid | Formation of diastereomeric mandelate (B1228975) salts with different solubilities. libretexts.org | Liberation of the enantiopure amine with a base. |
| (+)-Camphor-10-sulfonic acid | Formation of diastereomeric sulfonate salts with different solubilities. libretexts.org | Liberation of the enantiopure amine with a base. |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. researchgate.net For racemic amines, lipases are commonly employed to catalyze the enantioselective acylation of one enantiomer, leaving the other enantiomer unreacted. researchgate.netmdpi.com
In a typical procedure, the racemic 1-(4-iodophenyl)ethanamine is treated with an acyl donor (e.g., an ester) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer) to form an amide, while the desired (S)-enantiomer remains as the unreacted amine. The resulting mixture of the amide and the unreacted amine can then be easily separated. The high enantioselectivity (E > 200) observed in the lipase-catalyzed resolution of analogous compounds like 1-(3'-bromophenyl)ethylamine underscores the potential of this method. researchgate.net
| Enzyme | Acyl Donor | Separation Method | Outcome |
| Candida antarctica Lipase B (CAL-B) | Isopropyl methoxyacetate (B1198184) researchgate.net | Chromatography or Extraction | One enantiomer is acylated, the other remains as a free amine. |
| Candida rugosa Lipase | Vinyl acetate (B1210297) mdpi.com | Chromatography or Extraction | One enantiomer is acylated, the other remains as a free amine. |
Dynamic Kinetic Resolution Approaches
Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the inherent 50% yield limitation of traditional kinetic resolution. In DKR, the unwanted enantiomer of a racemic starting material is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic mixture into a single, desired enantiomer. For the synthesis of this compound, chemoenzymatic DKR is a particularly effective approach. nih.govprinceton.edu
This method pairs a metal catalyst for racemization with an enzyme for the stereoselective resolution step. organic-chemistry.org A racemic mixture of 1-(4-iodophenyl)ethanamine is subjected to two simultaneous catalytic cycles. A ruthenium-based complex, such as a Shvo-type catalyst, is often employed to facilitate the racemization of the amine. organic-chemistry.orgbeilstein-journals.org This racemization occurs through a reversible dehydrogenation/hydrogenation sequence, converting the slower-reacting (R)-enantiomer into the (S)-enantiomer and vice versa.
Concurrently, a lipase, most commonly Candida antarctica lipase B (CALB), selectively acylates the (S)-enantiomer. beilstein-journals.orgrsc.org The enzyme's active site preferentially binds the (S)-amine, which then reacts with an acyl donor, such as isopropyl acetate or an alkyl methoxyacetate, to form the corresponding (S)-amide. organic-chemistry.orgbeilstein-journals.org The resulting amide is stereochemically stable and can be easily separated from the unreacted (R)-enantiomer. Subsequent hydrolysis of the amide yields the pure this compound. This combination of a robust racemization catalyst and a highly selective enzyme allows for the production of the target amine in high yield and excellent enantiomeric excess. nih.govorganic-chemistry.org
| Parameter | Component/Condition | Function/Observation | Reference |
|---|---|---|---|
| Racemization Catalyst | Ruthenium Complexes (e.g., Shvo's Catalyst) | Efficiently racemizes the primary amine in situ. | organic-chemistry.orgbeilstein-journals.org |
| Resolution Catalyst | Candida antarctica Lipase B (CALB) | Provides high enantioselectivity for the acylation of the (S)-enantiomer. | beilstein-journals.orgrsc.org |
| Acyl Donor | Isopropyl acetate or Alkyl methoxyacetates | Serves as the acylating agent in the enzymatic resolution. Methoxyacetates can allow for lower catalyst loadings. | organic-chemistry.orgbeilstein-journals.org |
| Solvent | Toluene or other apolar solvents | Provides a suitable medium for both the enzyme and the metal catalyst to function. | beilstein-journals.orgrsc.org |
| Typical Yield | >85% | Exceeds the 50% theoretical maximum of standard kinetic resolution. | rsc.org |
| Typical Enantiomeric Excess (ee) | >95% | Demonstrates the high stereoselectivity of the enzymatic process. | rsc.org |
Synthesis via Chiral Auxiliary Strategies
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com The synthesis of this compound can be effectively achieved using this strategy, particularly with sulfinamide-based auxiliaries.
One of the most reliable methods involves the use of (R)-tert-butanesulfinamide. wikipedia.orgmdpi.com The synthesis begins with the condensation of the prochiral ketone, 4-iodoacetophenone, with (R)-tert-butanesulfinamide. This reaction, typically catalyzed by a Lewis acid like titanium(IV) ethoxide, forms a chiral N-tert-butanesulfinyl ketimine intermediate. mdpi.com
The crucial stereocontrol step is the diastereoselective reduction of the C=N bond of the sulfinyl imine. The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, directing the hydride reagent (e.g., sodium borohydride) to attack from the less hindered face. mdpi.com This directed reduction generates the corresponding sulfinamide with high diastereoselectivity. The final step is the removal of the chiral auxiliary by treatment with a strong acid, such as hydrochloric acid in a protic solvent. This cleavage yields the desired this compound hydrochloride salt with high enantiomeric purity. google.com
| Step | Reactants | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Imine Formation | 4-Iodoacetophenone, (R)-tert-Butanesulfinamide | Ti(OEt)4, THF, heat | (R,E)-N-(1-(4-iodophenyl)ethylidene)-2-methylpropane-2-sulfinamide | mdpi.com |
| 2. Diastereoselective Reduction | Chiral Sulfinyl Ketimine Intermediate | NaBH4, THF | (R)-N-((S)-1-(4-iodophenyl)ethyl)-2-methylpropane-2-sulfinamide | mdpi.com |
| 3. Auxiliary Cleavage | Diastereomerically pure Sulfinamide | HCl in Methanol (B129727) | This compound hydrochloride | google.com |
Multicomponent Reactions for Stereocontrolled Formation
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov Rather than being a method to form this compound itself, MCRs utilize this chiral amine as a key building block to direct the stereocontrolled formation of more complex molecules. The inherent chirality of the amine is transferred to the newly formed product, making this a powerful strategy in diversity-oriented synthesis. nih.govbeilstein-journals.org
The Ugi four-component reaction (U-4CR) is a prominent example. nih.gov In a typical Ugi reaction, this compound can be combined with an aldehyde, a carboxylic acid, and an isocyanide. The initial step is the formation of a chiral imine between the amine and the aldehyde. The pre-existing stereocenter on the amine directs the subsequent nucleophilic attack of the isocyanide and the carboxylate anion, leading to the formation of a dipeptide-like scaffold with controlled diastereoselectivity. nih.gov The resulting complex molecule contains the intact 1-(4-iodophenyl)ethyl moiety, and its stereochemistry influences the configuration of the newly generated stereocenter.
Similarly, in the Passerini three-component reaction, the chiral amine can be used to first form a chiral imine (if the starting carbonyl is an aldehyde), which then participates in further transformations, or it can be used in post-MCR modifications to introduce a chiral element. organic-chemistry.org The use of this compound in these reactions allows for the rapid assembly of complex and sterically defined molecular architectures, which is highly valuable for the generation of libraries of potential bioactive compounds. nih.gov
| Component | Example | Role in Reaction | Reference |
|---|---|---|---|
| Chiral Amine | This compound | Provides the chiral influence for stereocontrolled product formation. | nih.gov |
| Carbonyl Compound | Benzaldehyde | Forms a chiral imine with the amine. | nih.gov |
| Carboxylic Acid | Acetic Acid | Participates in the rearrangement and provides the acyl group. | nih.gov |
| Isocyanide | tert-Butyl isocyanide | Undergoes nucleophilic attack on the imine carbon. | organic-chemistry.org |
| Product Type | Diastereomerically-enriched α-acylamino amide (dipeptide scaffold). | nih.gov |
Application of S 1 4 Iodophenyl Ethanamine As a Chiral Synthon in Advanced Organic Reactions
Utilization as a Chiral Building Block in Complex Molecular Construction
The incorporation of (S)-1-(4-iodophenyl)ethanamine into larger molecules leverages its inherent chirality to direct the stereochemical outcome of subsequent transformations. The amine serves as a nucleophile or as a directing group, while the aryl iodide is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation.
Stereoselective Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. This compound serves as a valuable starting material for the stereoselective synthesis of these ring systems. A common strategy involves its conversion into an intermediate that subsequently undergoes a ring-closing reaction.
For instance, the amine can be transformed into a chiral N-tert-butanesulfinyl imine. The sulfinyl group acts as a powerful chiral auxiliary, directing nucleophilic additions to the imine with high diastereoselectivity. After the key bond-forming step, the auxiliary is readily cleaved to reveal a primary amine, which can then undergo intramolecular cyclization to form enantioenriched heterocycles like pyrrolidines or piperidines. beilstein-journals.org Palladium-catalyzed carboamination reactions represent another advanced method where an alkene tethered to the chiral amine undergoes a stereoselective ring-closing cascade with an aryl halide, directly forming substituted pyrrolidines and other saturated heterocycles. nih.gov
Formation of Chiral Amide and Sulfonamide Derivatives
The primary amine of this compound readily reacts with activated carboxylic acids or sulfonyl chlorides to form stable chiral amide and sulfonamide derivatives, respectively. These reactions are often high-yielding and proceed without racemization of the stereocenter.
Beyond simple acylation, this chiral amine is a key component in the synthesis of more complex, sterically hindered structures like N-C axially chiral sulfonamides. nih.govacs.org In this context, the amine is first used to prepare a secondary sulfonamide, for example, by reaction with a 2-tert-butylbenzenesulfonyl chloride. This intermediate, which possesses a bulky group ortho to the nitrogen, can then undergo enantioselective N-allylation catalyzed by a chiral palladium complex. The rotational barrier around the N-C(aryl) bond is high enough to allow for the isolation of stable atropisomers (rotationally restricted isomers). Research has shown that using a palladium catalyst with a (S,S)-Trost ligand can yield optically active N-allylated sulfonamides with high enantiomeric excess (up to 95% ee). elsevierpure.com
| Entry | Sulfonamide Precursor | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | N-(2-tert-butylphenyl)methanesulfonamide | (allyl-Pd-Cl)₂ / (S,S)-Trost Ligand | 93 | 95 | elsevierpure.com |
| 2 | N-(2-tert-butylphenyl)benzenesulfonamide | (allyl-Pd-Cl)₂ / (S,S)-Trost Ligand | 95 | 89 | elsevierpure.com |
| 3 | N-(2-tert-butyl-6-methylphenyl)methanesulfonamide | (allyl-Pd-Cl)₂ / (S,S)-Trost Ligand | 85 | 92 | nih.gov |
Table 1: Enantioselective synthesis of N-C axially chiral sulfonamides via Pd-catalyzed N-allylation.
These sulfonamide scaffolds are of significant interest in medicinal chemistry and materials science due to their defined three-dimensional structure. researchgate.netgoogle.comucl.ac.uk
Integration into Polyfunctional Chiral Scaffolds
The dual functionality of this compound makes it an ideal starting point for building polyfunctional chiral scaffolds. The chiral amine can be protected or derivatized, after which the aryl iodide is employed in cross-coupling reactions to introduce new complexity. The Suzuki, Heck, and Sonogashira reactions are commonly used to form C-C bonds at the 4-position of the phenyl ring. acs.org
For example, the amine can first be converted to a sulfonamide. The resulting product, which contains both a chiral center and an aryl iodide, can then undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. This creates a highly functionalized, non-planar chiral structure in a modular fashion. This step-wise functionalization allows for the systematic variation of substituents around the chiral core, facilitating the generation of diverse compound libraries for drug discovery. whiterose.ac.ukacs.org
Role in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst Precursor
In asymmetric catalysis, the goal is to transfer chirality from a catalyst to a substrate. This compound is a valuable precursor for creating the chiral ligands that are essential to this process. The amine itself provides the stereogenic center, which is positioned to influence the coordination environment around a metal center.
Design and Synthesis of Ligands Derived from this compound
A wide variety of chiral ligands can be synthesized from this compound. Simple condensation with a salicylaldehyde (B1680747) derivative yields a chiral Schiff base (salen-type) ligand, capable of coordinating to metals like copper or titanium.
More sophisticated ligands, such as those used in highly successful industrial processes, can also be prepared. researchgate.net For example, phosphine-containing ligands are paramount in asymmetric hydrogenation and cross-coupling. The synthesis can involve the conversion of the amine into an intermediate that is subsequently phosphinated. The aryl iodide handle is particularly useful here, as it can be converted into a phosphine (B1218219) group via a lithium-halogen exchange followed by quenching with a chlorophosphine, or through a palladium-catalyzed phosphination reaction. This leads to the creation of P,N-ligands, where both the phosphorus and the original amine nitrogen can coordinate to a metal center, forming a stable and well-defined chiral pocket. mdpi.comdiva-portal.org
Evaluation in Asymmetric Metal-Catalyzed Transformations
Ligands derived from this compound are evaluated in various metal-catalyzed reactions to assess their ability to induce enantioselectivity. The performance of a ligand is typically measured by the yield of the product and the enantiomeric excess (ee) achieved.
For example, chiral P,N-ligands are frequently tested in palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction). mdpi.com In a typical model reaction, the ligand is combined with a palladium precursor, and this complex catalyzes the reaction between a racemic allylic acetate (B1210297) and a nucleophile like dimethyl malonate. The effectiveness of the ligand determines which enantiomer of the starting material reacts faster, leading to an enantioenriched product.
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is another benchmark reaction. organic-chemistry.org Ligands derived from chiral amines can create a chiral environment around the rhodium center that dictates the facial selectivity of the boronic acid addition to the substrate, resulting in a product with a newly formed stereocenter of high optical purity. Similarly, iridium-catalyzed asymmetric hydrogenation of prochiral imines or ketones relies on chiral ligands to deliver hydrogen to one face of the substrate selectively, producing chiral amines or alcohols with high enantioselectivity. rsc.org
| Reaction Type | Metal | Ligand Type | Substrate Example | ee (%) | Reference |
| Allylic Alkylation | Pd | Chiral P,N-Ligand | 1,3-Diphenyl-2-propenyl acetate | up to >99 | mdpi.comdiva-portal.org |
| 1,4-Addition | Rh | Chiral Phosphine | Maleimide + Phenylboronic acid | up to 99 | organic-chemistry.org |
| Ketone Hydrosilylation | Zn | Chiral Phosphotriester | Acetophenone | up to 34 | academie-sciences.fr |
| Imine Hydrogenation | Ir | Ferrocenyl Diphosphine | N-(1-phenylethylidene)aniline | up to >99 | researchgate.net |
Table 2: Representative asymmetric metal-catalyzed transformations where ligands derived from chiral amines are evaluated.
The modular nature of ligands derived from this compound, where both the amine and the aryl iodide can be modified, allows for systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific transformation. researchgate.net
Exploration as an Organocatalyst in Stereoselective Reactions
While direct use of this compound as a primary organocatalyst is not extensively documented, its structural motif as a chiral primary amine is fundamental to the principles of organocatalysis. Chiral amines are a cornerstone of asymmetric catalysis, capable of activating substrates through the formation of transient chiral enamines or iminium ions. cardiff.ac.uk
The catalytic potential of chiral amines is famously demonstrated by catalysts like L-proline and its derivatives, which effectively catalyze stereoselective transformations such as aldol (B89426) and Michael reactions. cardiff.ac.ukmdpi.com These catalysts operate by forming a nucleophilic enamine from a ketone or aldehyde donor, which then attacks an electrophilic acceptor in a spatially defined manner, dictated by the chiral environment of the catalyst.
Although secondary amines like proline are more common, primary amines can also serve as precursors to catalytically active species or as crucial components in bifunctional catalysts. For instance, derivatives of chiral primary amines are often incorporated into more complex catalyst structures, such as thioureas or squaramides, where the amine can act as a hydrogen-bond donor or a basic site to activate substrates, working in concert with another functional group to control stereoselectivity. The principles established with a wide range of chiral amine catalysts suggest that this compound could be derivatized to create novel organocatalysts for various stereoselective reactions. unibo.it
Participation in Cross-Coupling Reactions at the Aryl Iodide Moiety
The carbon-iodine (C-I) bond in this compound is a highly effective handle for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides allows for mild reaction conditions and broad substrate scope, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between sp2-hybridized carbon atoms. libretexts.org It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. libretexts.org The aryl iodide of this compound is an excellent substrate for this transformation, allowing for the introduction of a wide variety of aryl and vinyl substituents at the 4-position of the phenyl ring.
The general mechanism proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The presence of the free amino group on the ethanamine side chain requires careful selection of the base and reaction conditions to avoid side reactions, but modern Suzuki protocols are known for their excellent functional group tolerance. nih.gov A study on the Suzuki-Miyaura coupling of 1-(4-iodophenyl)-2-(pyrrolidin-1-yl)diazene demonstrated that the aryl iodide is significantly more reactive than corresponding aryl bromides under similar conditions, highlighting the chemoselectivity achievable with this functional group. d-nb.info
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Boronic Acid | Arylboronic acid, Vinylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Catalyst for C-C bond formation |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and catalyst |
This table presents generalized conditions based on established protocols for Suzuki-Miyaura reactions involving aryl iodides.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira coupling, enabling the synthesis of chiral arylalkynes.
In this reaction, the palladium catalyst activates the aryl iodide through oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic than the alkyne itself. This species undergoes transmetalation with the Pd(II)-aryl complex, and the resulting intermediate reductively eliminates the final product. libretexts.org The amine base, often diethylamine (B46881) or triethylamine, serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The mild conditions of the Sonogashira reaction are generally compatible with the chiral amine functionality. wikipedia.org
Table 2: Typical Reagents for Sonogashira Coupling
| Reagent | Role | Example |
|---|---|---|
| Palladium Catalyst | Primary catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Copper(I) Salt | Co-catalyst | Copper(I) iodide (CuI) |
| Ligand | Stabilizes and activates Pd catalyst | Triphenylphosphine (PPh₃) |
| Base | Alkyne deprotonation & acid scavenger | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Substrates | Coupling partners | this compound, Phenylacetylene |
This table outlines common components used in Sonogashira coupling reactions involving aryl iodides.
Other Palladium-Catalyzed Coupling Reactions
The reactivity of the aryl iodide in this compound extends to other important palladium-catalyzed transformations.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. libretexts.orgacs.org While the substrate already contains an amino group, it could theoretically be coupled with a different amine at the aryl iodide position, provided the existing primary amine is suitably protected to prevent self-coupling or catalyst inhibition. More commonly, a molecule like this compound would be the product of a Buchwald-Hartwig reaction between 1,4-diiodobenzene (B128391) and ammonia (B1221849) (or an ammonia equivalent), followed by further functionalization.
Heck Reaction: This reaction couples the aryl iodide with an alkene to form a new C-C bond, leading to substituted styrenyl-type compounds. The reaction typically proceeds with a palladium catalyst and a base.
Hirao Reaction: This is a palladium-catalyzed C-P bond-forming reaction between an aryl halide and a P(O)H compound, such as a dialkyl phosphite (B83602) or a secondary phosphine oxide. nih.gov This would allow for the introduction of a phosphonate (B1237965) or phosphine oxide group at the 4-position, creating chiral aminophosphorus compounds.
Nucleophilic Substitution Reactions Involving the Amino Group
The primary amino group (-NH₂) of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in nucleophilic substitution and addition reactions to form a variety of derivatives while preserving the stereochemical integrity of the chiral center. science-revision.co.uk
Common transformations include:
N-Acylation: The amine reacts readily with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amino group or to synthesize biologically active molecules containing an amide linkage. libretexts.org
N-Alkylation: The amine can be alkylated using alkyl halides. The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. science-revision.co.uk However, this can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, the reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for synthesizing secondary or tertiary amines.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. This is another common protecting group strategy and a key functional group in many pharmaceutical compounds.
Table 3: Nucleophilic Reactions of the Amino Group
| Reaction Type | Electrophile | Product Functional Group |
|---|---|---|
| N-Acylation | Acyl Chloride (R-COCl) | Amide |
| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde (R-CHO) | Secondary Amine |
Chemical Transformations and Derivatization of S 1 4 Iodophenyl Ethanamine
Functional Group Interconversions of the Amine Moiety
The primary amine group in (S)-1-(4-iodophenyl)ethanamine serves as a versatile nucleophile, readily participating in reactions that form new carbon-nitrogen and heteroatom-nitrogen bonds.
Acylation Reactions: The primary amine of this compound can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org This is followed by the elimination of a leaving group, typically a chloride ion, to yield the stable amide product. libretexts.org These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. cbijournal.com Alternatively, a second equivalent of the amine can serve as the base.
Sulfonylation Reactions: Similarly, sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides. This reaction, analogous to acylation, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. cbijournal.comorganic-chemistry.org The resulting sulfonamides are important structural motifs in medicinal chemistry. The choice of base and solvent is crucial for achieving high yields, with pyridine often serving as both the catalyst and the base. cbijournal.com
The table below illustrates typical acylation and sulfonylation reactions of this compound.
| Reagent | Product Structure | Product Name | Reaction Type |
| Acetyl chloride | N-((S)-1-(4-iodophenyl)ethyl)acetamide | Acylation | |
| Benzoyl chloride | N-((S)-1-(4-iodophenyl)ethyl)benzamide | Acylation | |
| Benzenesulfonyl chloride | N-((S)-1-(4-iodophenyl)ethyl)benzenesulfonamide | Sulfonylation | |
| p-Toluenesulfonyl chloride | N-((S)-1-(4-iodophenyl)ethyl)-4-methylbenzenesulfonamide | Sulfonylation |
Note: The product structures are illustrative examples of the reaction outcomes.
Alkylation: The nitrogen atom of this compound can be alkylated using alkyl halides. However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono- and dialkylated products, as well as the quaternary ammonium (B1175870) salt, because the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Selective mono-N-alkylation can be achieved under specific conditions, for instance by using a large excess of the primary amine or by employing specific reagents and conditions that favor the formation of the secondary amine. masterorganicchemistry.comusf.edu
Arylation: A more controlled and widely used method for forming N-aryl bonds is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides. wikipedia.org In the context of derivatizing this compound, it can be reacted with a different aryl halide to produce a secondary diarylamine. The catalytic cycle for this reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination of the N-aryl product, which regenerates the palladium(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction.
Below is a table showing representative N-alkylation and N-arylation reactions.
| Reagent | Product Structure | Product Name | Reaction Type |
| Methyl iodide | (S)-N-methyl-1-(4-iodophenyl)ethanamine | N-Alkylation | |
| Benzyl bromide | (S)-N-benzyl-1-(4-iodophenyl)ethanamine | N-Alkylation | |
| Bromobenzene | (S)-N-(1-(4-iodophenyl)ethyl)aniline | N-Arylation | |
| 4-Chlorotoluene | (S)-N-(1-(4-iodophenyl)ethyl)-4-methylaniline | N-Arylation |
Note: The product structures are illustrative examples of the reaction outcomes.
Modification and Manipulation of the Aryl Iodide Functionality
The carbon-iodine bond in this compound is a key site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.
The iodide group can be replaced by other halogens or pseudohalogens, which can be useful for tuning the electronic properties of the molecule or for subsequent synthetic steps.
Halogen Exchange: The conversion of aryl iodides to other aryl halides, such as bromides and chlorides, can be achieved using transition metal catalysis, with nickel(II) halides being effective reagents for this transformation. thieme-connect.comfrontiersin.org These reactions often require high temperatures. thieme-connect.comfrontiersin.org The conversion to aryl fluorides from aryl iodides can also be accomplished using palladium catalysis with a fluoride (B91410) source like silver fluoride. frontiersin.orgnih.gov
Conversion to Pseudohalogens: The aryl iodide can be converted to an aryl cyanide (a nitrile) through palladium-catalyzed cyanation reactions. rsc.orgnih.gov Various cyanide sources can be used, including potassium cyanide, sodium cyanide, or zinc cyanide, often in the presence of a palladium catalyst and a suitable ligand. researchgate.netacs.org Another important transformation is the conversion of the aryl iodide to an aryl azide. This can be accomplished through a copper-catalyzed reaction with sodium azide, often promoted by a ligand such as L-proline. nih.govrsc.org
The following table summarizes these transformations.
| Reagent | Product Structure | Product Name | Transformation |
| NiCl₂ | (S)-1-(4-chlorophenyl)ethanamine | Halogen Exchange | |
| NiBr₂ | (S)-1-(4-bromophenyl)ethanamine | Halogen Exchange | |
| Pd catalyst, AgF | (S)-1-(4-fluorophenyl)ethanamine | Halogen Exchange | |
| Pd catalyst, KCN | (S)-4-(1-aminoethyl)benzonitrile | Cyanation | |
| CuI, NaN₃, L-proline | (S)-1-(4-azidophenyl)ethanamine | Azidation |
Note: The product structures are illustrative examples of the reaction outcomes.
The aryl iodide functionality of this compound and its derivatives is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental processes in modern organic synthesis. These reactions proceed through a catalytic cycle that centrally involves oxidative addition and reductive elimination steps.
Oxidative Addition: The first step in a typical palladium-catalyzed cross-coupling cycle is the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. researchgate.net In this step, the C-I bond is cleaved, and the palladium center inserts itself into the bond, forming a new arylpalladium(II) intermediate. researchgate.net This process increases the oxidation state of palladium from 0 to +2. The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl >> F, making aryl iodides highly reactive substrates.
Reductive Elimination: Following the oxidative addition and subsequent steps in the catalytic cycle (such as transmetalation or insertion), the final product is formed through reductive elimination from the arylpalladium(II) intermediate. escholarship.orguwindsor.ca This is the bond-forming step where the two organic ligands on the palladium center couple and are expelled from the coordination sphere, while the palladium center is reduced from +2 back to its catalytically active 0 oxidation state. escholarship.orguwindsor.ca The rate and efficiency of reductive elimination can be influenced by the nature of the ligands on the palladium and the electronic properties of the coupling partners. berkeley.edunih.gov
These pathways are central to a variety of powerful cross-coupling reactions, as illustrated in the table below for derivatives of this compound.
| Coupling Partner | Catalyst System | Product Type | Reaction Name |
| Phenylboronic acid | Pd(PPh₃)₄, base | Biaryl | Suzuki Coupling |
| Aniline | Pd catalyst, ligand, base | Diarylamine | Buchwald-Hartwig Amination |
| Phenylacetylene | Pd/Cu catalyst, base | Arylalkyne | Sonogashira Coupling |
| Methyl acrylate | Pd catalyst, base | Cinnamate ester | Heck Reaction |
Spectroscopic and Stereochemical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be utilized to confirm the molecular structure of (S)-1-(4-iodophenyl)ethanamine.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different types of protons and their neighboring environments.
Aromatic Protons: The protons on the 4-iodophenyl ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the iodine atom would be deshielded compared to the protons meta to it, leading to separate signals. The coupling between these adjacent aromatic protons would result in a characteristic doublet of doublets or an AB quartet pattern.
Methine Proton (-CH): The proton attached to the chiral carbon (the methine proton) would appear as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift would be influenced by the adjacent amino group and the aromatic ring.
Methyl Protons (-CH₃): The three protons of the methyl group would appear as a doublet, being coupled to the single methine proton.
Amine Protons (-NH₂): The two protons of the amine group would typically appear as a broad singlet. The chemical shift of this signal can be variable and is often concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a distinct signal for each carbon atom in a unique electronic environment.
Aromatic Carbons: The 4-iodophenyl group would exhibit four signals in the aromatic region of the spectrum. The carbon atom bonded to the iodine (C-I) would have a characteristic chemical shift, typically at a lower field compared to unsubstituted benzene (B151609) carbons. The other aromatic carbons would also have distinct chemical shifts.
Chiral Carbon (-CH): The carbon atom of the stereocenter would appear at a specific chemical shift, influenced by the attached amino and phenyl groups.
Methyl Carbon (-CH₃): The methyl carbon would appear as a single peak in the aliphatic region of the spectrum.
Diastereomeric Analysis: To determine the enantiomeric purity of this compound via NMR, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) would be employed. Reaction with a CDA, such as Mosher's acid chloride, would convert the enantiomers into a mixture of diastereomers. These diastereomers have different physical properties and would exhibit distinct signals in the NMR spectrum, allowing for the quantification of the enantiomeric excess.
Expected ¹H and ¹³C NMR Data (Illustrative)
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to I) | 7.6 - 7.8 | d | 137 - 139 |
| Aromatic CH (meta to I) | 7.1 - 7.3 | d | 128 - 130 |
| Methine CH | 4.0 - 4.3 | q | 50 - 55 |
| Methyl CH₃ | 1.3 - 1.5 | d | 23 - 26 |
| Amine NH₂ | 1.5 - 2.5 | br s | - |
| Aromatic C-I | - | - | 90 - 95 |
| Aromatic C-ipso | - | - | 145 - 148 |
Note: These are estimated values and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Confirmation and Purity Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.
For this compound (C₈H₁₀IN), the molecular weight is approximately 247.08 g/mol chemscene.comnih.gov. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 247.
Fragmentation Pattern: The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for this type of molecule include:
Alpha-cleavage: Cleavage of the bond between the chiral carbon and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 232.
Benzylic cleavage: Cleavage of the bond between the chiral carbon and the aromatic ring could lead to the formation of a 4-iodophenylmethyl cation or related fragments.
Loss of ammonia (B1221849): Fragmentation involving the loss of ammonia (NH₃) from the molecular ion is also a possibility.
Purity Analysis: High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, thus confirming its identity and purity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate any impurities from the main compound before mass analysis, providing a comprehensive purity profile.
Expected Major Fragments in Mass Spectrum
| m/z | Possible Fragment | Description |
| 247 | [C₈H₁₀IN]⁺ | Molecular Ion |
| 232 | [C₇H₇IN]⁺ | Loss of •CH₃ |
| 204 | [C₆H₄I]⁺ | Fragment from cleavage of the ethylamine (B1201723) side chain |
| 127 | [I]⁺ | Iodine cation |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. It is a powerful method for determining the absolute configuration of chiral molecules.
For this compound, the presence of the chiral center and the aromatic chromophore (the 4-iodophenyl group) would give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms around the chiral center.
To determine the absolute configuration, the experimental CD spectrum of the synthesized sample would be compared to:
The CD spectrum of a known standard of this compound.
Theoretically calculated CD spectra for both the (S) and (R) enantiomers. A good match between the experimental and the calculated spectrum for the (S)-enantiomer would confirm its absolute configuration.
The aromatic ring transitions (π → π*) would likely dominate the CD spectrum in the UV region. The specific wavelengths and signs of the Cotton effects would be indicative of the (S) configuration.
Optical Rotation Measurements for Enantiomeric Excess Assessment
Optical rotation is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. It is a fundamental property of chiral molecules and is measured using a polarimeter.
The specific rotation, [α], is a standardized measure of the optical rotation of a compound. For this compound, a non-zero specific rotation value would be expected, confirming its chiral nature. The sign of the rotation (+ for dextrorotatory or - for levorotatory) is a physical characteristic of the enantiomer but is not directly predictable from the (S) or (R) designation.
Enantiomeric Excess (ee) Assessment: The enantiomeric excess of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer (if known):
ee (%) = ([α]observed / [α]max) × 100
Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the enantiomerically pure compound. A value of 100% would indicate an enantiomerically pure sample. This measurement is crucial for quality control in the synthesis of chiral compounds. For example, the related compound (S)-(-)-1-(4-bromophenyl)ethylamine has a reported specific rotation of [α]20/D −20.5±1°, c = 3% in methanol (B129727) sigmaaldrich.com. A similar magnitude of rotation would be expected for the iodo-analogue, though the sign may differ.
Advanced Analytical Methodologies for Enantiomeric Purity and Chemical Identity in Research
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. mdpi.com The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comyakhak.org The development of a robust chiral HPLC method is a systematic process involving the screening of various CSPs and mobile phases to achieve optimal separation. chromatographyonline.comsigmaaldrich.com
Chiral Stationary Phases (CSPs) Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) tris(phenylcarbamate) derivatives, are among the most versatile and widely used for separating a broad range of chiral compounds, including aromatic amines. yakhak.orgresearchgate.net These CSPs, available in both coated and immobilized forms, offer different enantioselective recognition capabilities. yakhak.org For instance, immobilized CSPs (e.g., Chiralpak IA, IB, IC) often provide greater solvent compatibility compared to coated versions (e.g., Chiralcel OD-H, Chiralpak AD-H). yakhak.orgnih.gov Other types of CSPs used for amine separation include Pirkle-type (brush-type), macrocyclic antibiotic, and crown ether phases. phenomenex.comresearchgate.net
Mobile Phase Optimization Method development involves screening different mobile phase modes, including normal-phase, reversed-phase, and polar organic modes. researchgate.nethplc.eu
Normal-Phase: Typically employs mixtures of a non-polar solvent like hexane (B92381) with a polar modifier such as 2-propanol or ethanol. chromatographyonline.com For basic analytes like (S)-1-(4-iodophenyl)ethanamine, the addition of a small amount of a basic additive (e.g., diethylamine (B46881), DEA) to the mobile phase is often crucial to improve peak shape and prevent excessive retention on the column. mdpi.comchromatographyonline.com
Reversed-Phase: Uses aqueous buffers mixed with organic solvents like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comnih.gov This mode is often preferred for its compatibility with mass spectrometry (MS) detection.
Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol, often with additives, and can offer unique selectivity.
The choice of solvent and additive significantly influences the interactions between the analyte and the CSP, thereby affecting retention and resolution. researchgate.net Temperature is another critical parameter; lower temperatures often enhance chiral selectivity, while higher temperatures can improve peak efficiency. sigmaaldrich.com
Method Validation Once a suitable separation is achieved, the analytical method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. yakhak.org Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. yakhak.org
Interactive Table 6.1.1: Exemplary Chiral HPLC Screening Conditions for Aromatic Amines
| CSP Type | Column Example | Mobile Phase Mode | Typical Mobile Phase Composition | Additive |
| Immobilized Polysaccharide | Chiralpak IB | Normal-Phase | n-Hexane / 2-Propanol (90:10, v/v) | 0.1% Diethylamine |
| Coated Polysaccharide | Chiralcel OD-H | Normal-Phase | n-Hexane / Ethanol (90:10, v/v) | 0.1% Diethylamine |
| Immobilized Polysaccharide | Chiralpak IC | Reversed-Phase | Acetonitrile / Water (50:50, v/v) | 40 mM Ammonium (B1175870) Acetate (B1210297) |
| Crown Ether | Chirosil RCA(+) | Reversed-Phase | Acetonitrile / Water with 0.1% HClO₄ | 0.1% Perchloric Acid |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. nih.gov For amines, which may have poor chromatographic properties, derivatization is often necessary to increase volatility and thermal stability and to enhance interactions with the chiral stationary phase. nih.gov
Chiral Stationary Phases for GC The most common CSPs for GC are based on cyclodextrin (B1172386) derivatives. nih.gov These are macrocyclic oligosaccharides that form inclusion complexes with the analyte, and the differential stability of these complexes for the two enantiomers leads to their separation. Modified cyclodextrins, such as those with alkyl or acyl substitutions, are coated onto fused silica (B1680970) capillary columns. Other GC-CSPs include those based on amino acid derivatives, like proline-based phases, which can resolve derivatized aromatic amines. nih.gov
Method Development and Derivatization The development of a chiral GC method involves selecting the appropriate chiral column and optimizing the temperature program. A temperature gradient is typically used to ensure good peak shape and reasonable analysis times. nih.gov
For primary amines like 1-(4-iodophenyl)ethanamine (B2570583), derivatization of the amino group is a critical step. Common derivatizing agents include:
Trifluoroacetic anhydride (B1165640) (TFAA): Reacts with the amine to form a volatile trifluoroacetamide (B147638) derivative. nih.gov
Isopropyl isocyanate: Forms a urea (B33335) derivative, which has been shown to yield high enantioselectivity on certain proline-based CSPs. nih.gov
The choice of derivative can significantly impact the separation factor (α). In some studies, isopropyl isocyanate derivatives of amines have shown higher enantioselectivity than the corresponding trifluoroacetic anhydride derivatives. nih.gov
Interactive Table 6.2.1: Typical GC Conditions for Chiral Amine Analysis
| Parameter | Condition |
| Column Type | Cyclodextrin-based CSP (e.g., Rt-bDEXse) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Temperature Program | Initial 70°C, ramp at 2°C/min to 150°C |
| Detector | Flame Ionization Detector (FID) |
| Derivatization | Required (e.g., with TFAA) |
Derivatization Strategies for Enhanced Enantiomeric Resolution
Derivatization in chiral analysis serves two primary purposes: to enable the separation of enantiomers on a non-chiral (achiral) column by converting them into diastereomers (indirect method), or to improve chromatographic performance and detectability for direct separation on a chiral column. nih.govnih.gov
Indirect Chiral Separation This strategy involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard achiral chromatography (HPLC or GC). juniperpublishers.com
Common CDAs for primary amines include:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with the primary amine group to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and have a strong UV chromophore for sensitive detection. nih.govjuniperpublishers.com
o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. researchgate.net
Chiral Isocyanates or Chloroformates: These reagents form urea or carbamate (B1207046) diastereomers, respectively.
The main advantage of the indirect method is the use of less expensive achiral columns. However, a key prerequisite is the absolute enantiomeric purity of the derivatizing agent, as any impurity will lead to errors in the enantiomeric excess determination. nih.gov
Interactive Table 6.3.1: Common Chiral Derivatizing Agents (CDAs) for Amines
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Resulting Derivative | Typical Analytical Method |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary Amine | Dinitrophenyl (DNP)-amino acid amide | Achiral RP-HPLC |
| o-Phthalaldehyde / N-acetyl-L-cysteine | OPA / NAC | Primary Amine | Isoindole | Achiral RP-HPLC (Fluorescence) |
| (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Mosher's Acid Chloride | Primary Amine | MTPA Amide | NMR, HPLC |
| (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | NEIC | Primary Amine | Urea | Achiral HPLC |
Computational and Theoretical Investigations of S 1 4 Iodophenyl Ethanamine and Its Reactivity
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations are fundamental for understanding the three-dimensional structure and stability of (S)-1-(4-iodophenyl)ethanamine. The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the ethylamine (B1201723) side chain to the phenyl ring.
Conformational analysis, typically performed using methods like Density Functional Theory (DFT), can identify the most stable arrangements of the atoms, known as conformers. researchgate.net For this compound, the primary rotational isomers (rotamers) would be defined by the torsion angle between the amino group and the iodophenyl ring. The stability of these conformers is determined by a delicate balance of steric hindrance and electronic interactions. The bulky iodine atom and the amino group influence the preferred spatial orientation.
DFT calculations, using functionals such as B3LYP or M06-2X with an appropriate basis set like 6-31G* or larger, can be employed to optimize the geometry of each potential conformer and calculate its relative energy. nii.ac.jpnih.gov The results of such an analysis would yield a potential energy surface, highlighting the low-energy conformers that are most likely to be populated at room temperature. The energy difference between conformers is typically small, often within a few kcal/mol. nih.gov The population of each conformer can then be estimated using the Boltzmann distribution, which is crucial for accurately predicting averaged spectroscopic properties. nii.ac.jp
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical findings for similar aromatic amines. Actual values would require specific DFT calculations.
| Conformer | Description of Torsion Angle (C-C-N-H) | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Conformer A (Staggered) | Gauche (~60°) | 0.00 (Global Minimum) | ~70 |
| Conformer B (Staggered) | Anti (~180°) | 0.85 | ~25 |
| Conformer C (Eclipsed) | Syn (~0°) | 2.50 (Transition State) | ~5 |
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules, providing insights into bulk properties and intermolecular interactions. nih.govresearchgate.net An MD simulation of this compound, either in a pure liquid state or in a solution, would model the motions of atoms over time based on a classical force field. arxiv.orgrsc.org
These simulations can reveal the nature of non-covalent interactions that govern the compound's behavior. For this compound, several key interactions would be investigated:
Hydrogen Bonding: The primary amine (-NH2) group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with other amine molecules or with protic solvents.
Halogen Bonding: The iodine atom on the phenyl ring can act as a Lewis acidic center (a halogen bond donor), interacting with Lewis bases like the nitrogen atom of another molecule.
π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the cohesive forces within the system.
By analyzing the simulation trajectories, one can calculate properties like the radial distribution function, which describes the probability of finding another atom at a certain distance from a reference atom, providing clear evidence for the types and strengths of the interactions mentioned above.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Atoms/Groups Involved | Typical Energy Range (kcal/mol) | Significance |
|---|---|---|---|
| Hydrogen Bond | N-H···N | 3 - 7 | Major contributor to structure in condensed phases. |
| Halogen Bond | C-I···N | 2 - 5 | Directional interaction influencing crystal packing. |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 1 - 3 | Contributes to aggregation and stabilization. |
Theoretical Studies of Reaction Mechanisms and Transition States Involving the Compound
DFT calculations are a cornerstone for elucidating reaction mechanisms at the molecular level. nih.gov For this compound, theoretical studies can predict its reactivity in various chemical transformations. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
The energy of the transition state relative to the reactants determines the activation energy, which is a key predictor of the reaction rate. Theoretical investigations could focus on several potential reactions:
N-Acylation or N-Alkylation: Modeling the reaction of the amine group with an electrophile to understand the nucleophilicity of the nitrogen atom.
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is a common site for reactions like Suzuki, Heck, or Buchwald-Hartwig amination. Computational studies can explore the oxidative addition step, which is often rate-determining, and evaluate the stability of catalytic intermediates.
By calculating the geometries and energies along a reaction coordinate, chemists can gain a deeper understanding of the factors that control selectivity and efficiency, aiding in the design of new synthetic routes. nih.gov
Table 3: Hypothetical Calculated Activation Energies for a Reaction This table illustrates the type of data obtained from theoretical reaction mechanism studies for a hypothetical N-acetylation reaction.
| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Nucleophilic Attack | Amine nitrogen attacks the carbonyl carbon of acetic anhydride (B1165640). | 12.5 |
| Proton Transfer | Internal or solvent-assisted proton transfer. | 5.2 |
Prediction of Spectroscopic Properties and Chiroptical Data
Computational chemistry provides powerful methods for predicting various spectroscopic data, which can be used to verify experimental results or identify unknown compounds. researchgate.netnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted into the familiar ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are invaluable for assigning peaks in complex experimental spectra. conicet.gov.ar
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by performing a frequency analysis on the optimized molecular geometry. conicet.gov.ar The resulting theoretical IR spectrum can be compared with experimental FT-IR data to confirm the presence of specific functional groups.
Chiroptical Spectroscopy: Since the compound is chiral, methods to predict its chiroptical response are particularly important for confirming its absolute configuration (S). Time-dependent DFT (TD-DFT) calculations can predict the Electronic Circular Dichroism (ECD) spectrum, while Vibrational Circular Dichroism (VCD) spectra can be computed from the results of a vibrational analysis. researchgate.net A comparison of the calculated ECD or VCD spectrum with the experimental one provides a reliable method for assigning the absolute stereochemistry of the molecule. researchgate.net
Table 4: Illustrative Predicted Spectroscopic Data for this compound These values are representative and would be refined by specific high-level calculations.
| Spectroscopic Data | Predicted Value | Associated Functional Group/Atom |
|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | ~1.5 (d) | -CH₃ |
| ¹³C NMR Chemical Shift (δ, ppm) | ~92 | C-I |
| IR Frequency (cm⁻¹) | ~3350 (doublet) | N-H stretch |
| ECD Maximum (nm) | Positive Cotton effect at ~230 nm | π → π* transition of the phenyl ring |
Future Research Directions and Potential Innovations in the Application of S 1 4 Iodophenyl Ethanamine
Exploration in Novel Asymmetric Transformations
Future research is anticipated to expand the utility of (S)-1-(4-iodophenyl)ethanamine as a cornerstone in the development of novel asymmetric transformations. Its derivatives, particularly imines formed with various aldehydes and ketones, are expected to serve as key intermediates in a range of stereoselective reactions.
One promising avenue is the application of its imine derivatives in asymmetric [2+4] cycloadditions with electron-rich dienophiles to construct chiral quinoline (B57606) frameworks. The stereochemical outcome of such reactions would be directed by the chiral center of the amine. Furthermore, the use of this compound as a chiral ligand for transition metal catalysts in reactions like asymmetric hydrogenation, transfer hydrogenation, and C-H activation is an area ripe for exploration. The electronic properties conferred by the iodo-substituent could modulate the catalytic activity and selectivity of the metal center.
Research into its application as a chiral proton source or in organocatalysis is also a burgeoning field. For instance, chiral phosphoric acids derived from related structures have shown considerable success in a variety of enantioselective reactions. A similar strategy could be employed with this compound to create novel organocatalysts.
Development of Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on sustainability is driving the development of more environmentally benign synthetic methods. For this compound, this translates to exploring enzymatic and chemo-enzymatic routes that offer high selectivity under mild conditions, reducing the reliance on hazardous reagents and solvents.
Enzymatic Kinetic Resolution: A key strategy involves the kinetic resolution of the corresponding racemic amine using immobilized lipases, such as Novozym 435. This biocatalyst can selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-enantiomer. This method is attractive due to the commercial availability and robustness of the enzyme.
| Enzyme | Acylating Agent | Solvent | Outcome |
| Novozym 435 (immobilized Candida antarctica lipase (B570770) B) | Isopropyl methoxyacetate (B1198184) | Solvent-free | High yield and enantiomeric excess (≥95%) of (S)-amine and (R)-amide |
Asymmetric Synthesis using Transaminases: An even more atom-economical approach is the asymmetric synthesis from the prochiral ketone, 4-iodoacetophenone, using ω-transaminases (ω-TAs). These enzymes, which require pyridoxal-5'-phosphate (PLP) as a cofactor, can transfer an amino group from a donor molecule (like isopropylamine) to the ketone, producing the desired (S)-amine with high enantioselectivity. rsc.orgmdpi.comresearchgate.net Research in this area will focus on discovering and engineering novel ω-TAs with improved stability, substrate scope, and tolerance to organic solvents.
| Enzyme Type | Substrate | Amine Donor | Key Advantages |
| ω-Transaminase (ω-TA) | 4-iodoacetophenone | Isopropylamine | Direct asymmetric synthesis, high enantioselectivity, mild reaction conditions, reduced waste |
Solvent-free synthesis of chiral imines derived from halogenated aromatic primary amines has also been demonstrated as a green chemistry approach, achieving excellent yields and reducing environmental impact. atenaeditora.com.br
Integration into Flow Chemistry Platforms for Scalable Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. nih.govbohrium.com The integration of the synthesis of this compound into continuous flow platforms represents a major step towards its efficient and scalable production.
For enzymatic reactions, such as those employing immobilized transaminases, packed-bed reactors in a flow setup can be utilized. This allows for the continuous conversion of the substrate to the product, with the enzyme being retained in the reactor for reuse, thereby increasing catalyst productivity and reducing downstream processing costs. Such a system could be operated for extended periods, generating significant quantities of the chiral amine. rsc.orgacs.org
The benefits of flow chemistry for the synthesis of chiral amines include:
Enhanced Productivity: Continuous operation leads to higher space-time yields compared to batch reactors. acs.org
Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous reagents.
Scalability: Scaling up production is achieved by running the flow reactor for longer durations or by numbering up the reactors, rather than by using larger, more hazardous batch reactors. bohrium.comrsc.org
Process Intensification: Flow systems can integrate reaction, separation, and purification steps into a single, continuous process. nih.gov
Discovery of New Catalytic Applications and Chiral Recognition Phenomena
Beyond its role as a synthetic building block, this compound and its derivatives have potential in the fields of catalysis and chiral recognition. The development of new chiral catalysts and sensors based on this scaffold is an active area of research.
Asymmetric Catalysis: The amine can be used as a chiral ligand in the development of new asymmetric catalysts. For example, it could be incorporated into ligands for metal-catalyzed reactions or used to create novel organocatalysts for a variety of transformations.
Chiral Recognition: The ability of chiral molecules to differentiate between enantiomers is fundamental to many chemical and biological processes. This compound can be employed as a chiral resolving agent for racemic acids through the formation of diastereomeric salts with differing solubilities, a classical but effective method for enantiomeric separation. wikipedia.org
Furthermore, it can be used in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) or as a chiral solvating agent in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of other chiral compounds. Research in this area is focused on understanding the intermolecular interactions that govern chiral recognition and using this knowledge to design more effective and selective chiral selectors and sensors. The self-recognition of enantiomers, where molecules form homo- and heterochiral complexes, is an intriguing phenomenon that could be explored with derivatives of this compound to understand the fundamentals of enantiorecognition. nih.gov
| Application Area | Specific Role of this compound | Potential Innovations |
| Chiral Resolution | Forms diastereomeric salts with racemic acids | Development of more efficient and selective resolution protocols |
| Chiral Chromatography | Component of a chiral stationary phase (CSP) | Creation of novel CSPs with broad applicability for enantioseparation |
| NMR Spectroscopy | Chiral solvating agent | Design of new agents for the accurate determination of enantiomeric excess |
| Chiral Sensing | A component of a chiral sensor array | Development of sensors for the rapid and sensitive detection of enantiomers |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective preparation of (S)-1-(4-iodophenyl)ethanamine, and how can chiral purity be validated?
- Methodology :
- Synthesis : Use chiral auxiliaries or asymmetric catalysis, such as enantioselective hydrogenation of imine precursors. For example, a modified Sharpless epoxidation or enzymatic resolution may yield high enantiomeric excess (ee) .
- Purification : Employ chiral column chromatography (e.g., using amylose- or cellulose-based stationary phases) or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
- Validation : Measure optical rotation and confirm ee via chiral HPLC or polarimetry. Cross-validate with -NMR using chiral shift reagents (e.g., Eu(hfc)) .
Q. How can the electronic and steric properties of this compound be characterized to inform its reactivity in catalysis or drug design?
- Methodology :
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Include exact exchange terms to improve thermochemical accuracy .
- Experimental Validation : Use UV-Vis spectroscopy to assess charge-transfer interactions and X-ray crystallography (via SHELXL refinement) to determine bond lengths/angles and iodine’s steric influence .
Advanced Research Questions
Q. How can conflicting crystallographic data on this compound’s solid-state conformation be resolved, and what implications does this have for its supramolecular interactions?
- Methodology :
- Data Reconciliation : Compare multiple crystal structures (e.g., from different solvent systems) using SHELX software to identify polymorph-dependent packing motifs. Analyze hydrogen-bonding networks and halogen bonding (C–I···π interactions) .
- Advanced Techniques : Apply synchrotron radiation for high-resolution data collection to resolve disorder. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
Q. What strategies can address discrepancies between computational predictions and experimental results for the compound’s pharmacokinetic properties (e.g., solubility, membrane permeability)?
- Methodology :
- Multi-Scale Modeling : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with experimental solubility assays (shake-flask method) to refine force fields. Adjust logP predictions using COSMO-RS solvation models .
- In Vitro Testing : Perform parallel artificial membrane permeability assays (PAMPA) and compare with DFT-derived partition coefficients. Use high-throughput HPLC-MS to quantify solubility in biorelevant media .
Q. How can the compound’s potential pharmacological activity be evaluated against voltage-gated ion channels, given structural similarities to known modulators?
- Methodology :
- Target Selection : Prioritize ion channels (e.g., Kv1.3 or Nav1.7) based on structural homology to ligands with iodinated aromatic motifs. Use IUPHAR guidelines for channel nomenclature and assay design .
- Functional Assays : Employ patch-clamp electrophysiology to measure current inhibition/activation. Pair with fluorescence-based calcium flux assays (FLIPR) for high-throughput screening .
Methodological Considerations
- Data Analysis : For crystallographic studies, report R and wR values to quantify refinement quality. Use Q-Q plots to assess residual electron density .
- Stereochemical Integrity : Monitor racemization risks during synthesis (e.g., under acidic conditions) via time-resolved chiral HPLC .
- Ethical Compliance : Adhere to controlled-substance regulations if the compound exhibits psychoactive potential (e.g., structural analogs in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
